{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea
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Overview
Description
{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea is a synthetic organic compound characterized by its unique structure, which includes a fluorinated indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea typically involves the reaction of 5-fluoroindole-2,3-dione with urea under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydroxy or amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of {[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Shares the indole core but lacks the urea moiety.
2-Oxoindoline: Similar structure but without the fluorine atom.
Aminourea derivatives: Compounds with similar urea functionality but different aromatic systems.
Uniqueness
{[(3E)-5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}urea is unique due to the combination of its fluorinated indole core and urea functionality
Properties
IUPAC Name |
(5-fluoro-2-hydroxy-1H-indol-3-yl)iminourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOPKKXUWBDRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)O)N=NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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